4-Methyl-2-(oxan-2-ylmethoxy)benzoic acid
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Overview
Description
4-Methyl-2-(oxan-2-ylmethoxy)benzoic acid is an organic compound with the molecular formula C14H18O4. It is a derivative of benzoic acid, featuring a methyl group at the 4-position and an oxan-2-ylmethoxy group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(oxan-2-ylmethoxy)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzoic acid and 2-hydroxymethyltetrahydropyran.
Esterification: The hydroxyl group of 2-hydroxymethyltetrahydropyran is esterified with the carboxyl group of 4-methylbenzoic acid under acidic conditions to form the ester intermediate.
Hydrolysis: The ester intermediate is then hydrolyzed under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(oxan-2-ylmethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The oxan-2-ylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (CH2Cl2).
Major Products
Oxidation: this compound can be oxidized to 4-carboxy-2-(oxan-2-ylmethoxy)benzoic acid.
Reduction: Reduction can yield 4-Methyl-2-(oxan-2-ylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives can be formed depending on the substituent introduced.
Scientific Research Applications
4-Methyl-2-(oxan-2-ylmethoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(oxan-2-ylmethoxy)benzoic acid depends on its specific applicationThe oxan-2-ylmethoxy group can enhance its binding affinity and specificity for certain targets, while the benzoic acid moiety can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzoic acid: Lacks the oxan-2-ylmethoxy group, making it less versatile in certain applications.
2-(Oxan-2-ylmethoxy)benzoic acid: Lacks the methyl group, which can affect its reactivity and binding properties.
4-Methyl-2-methoxybenzoic acid: Contains a methoxy group instead of the oxan-2-ylmethoxy group, leading to different chemical and biological properties.
Uniqueness
4-Methyl-2-(oxan-2-ylmethoxy)benzoic acid is unique due to the presence of both the methyl and oxan-2-ylmethoxy groups. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
4-methyl-2-(oxan-2-ylmethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-10-5-6-12(14(15)16)13(8-10)18-9-11-4-2-3-7-17-11/h5-6,8,11H,2-4,7,9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEDENINMACMGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)OCC2CCCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1282052-33-8 |
Source
|
Record name | 4-methyl-2-[(oxan-2-yl)methoxy]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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